molecular formula C13H19NO3 B6352350 Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate CAS No. 916759-31-4

Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate

Cat. No.: B6352350
CAS No.: 916759-31-4
M. Wt: 237.29 g/mol
InChI Key: IQXWTNLRCXSYSS-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate: is an organic compound with the molecular formula C13H19NO3. It is a derivative of butanoic acid and contains a methoxyphenyl group, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-methoxybenzylamine and methyl 3-bromobutanoate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Procedure: The 4-methoxybenzylamine is reacted with methyl 3-bromobutanoate under reflux conditions to yield Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form primary or secondary amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate: Similar structure but with a shorter carbon chain.

    Methyl 3-{[(4-methoxyphenyl)methyl]amino}pentanoate: Similar structure but with a longer carbon chain.

Uniqueness:

  • The specific length of the carbon chain in Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate provides unique properties in terms of reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXWTNLRCXSYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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